6,7-(Methylenedioxy)-1-tetralone

Solid-state properties Crystallinity Purification

6,7-(Methylenedioxy)-1-tetralone (CAS 41303-45-1) is a bicyclic α-tetralone derivative bearing a fused methylenedioxy bridge across the 6- and 7-positions of the aromatic ring, with molecular formula C₁₁H₁₀O₃ and molecular weight 190.20 g/mol. It is commercially available as a crystalline solid with a reported melting point of 133–134 °C.

Molecular Formula C11H10O3
Molecular Weight 190.19 g/mol
CAS No. 41303-45-1
Cat. No. B3052431
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,7-(Methylenedioxy)-1-tetralone
CAS41303-45-1
Molecular FormulaC11H10O3
Molecular Weight190.19 g/mol
Structural Identifiers
SMILESC1CC2=CC3=C(C=C2C(=O)C1)OCO3
InChIInChI=1S/C11H10O3/c12-9-3-1-2-7-4-10-11(5-8(7)9)14-6-13-10/h4-5H,1-3,6H2
InChIKeyNTZLWARVWMHHEN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6,7-(Methylenedioxy)-1-tetralone (CAS 41303-45-1): Structural Identity, Physicochemical Profile, and Procurement-Relevant Distinctions


6,7-(Methylenedioxy)-1-tetralone (CAS 41303-45-1) is a bicyclic α-tetralone derivative bearing a fused methylenedioxy bridge across the 6- and 7-positions of the aromatic ring, with molecular formula C₁₁H₁₀O₃ and molecular weight 190.20 g/mol . It is commercially available as a crystalline solid with a reported melting point of 133–134 °C . The methylenedioxy substituent distinguishes this compound from its closest structural analogs—including 6,7-dimethoxy-1-tetralone, unsubstituted 1-tetralone, and regioisomeric methylenedioxy tetralones—in terms of electronic character, metabolic liability, and biological target engagement profile .

Why 6,7-(Methylenedioxy)-1-tetralone Cannot Be Readily Substituted by In-Class 1-Tetralone Analogs for Rigorous Research Applications


Although 1-tetralone derivatives share a common bicyclic ketone scaffold, the nature and position of aromatic ring substituents profoundly alter electronic distribution, three-dimensional conformation, metabolic stability, and molecular recognition by biological targets . The 6,7-methylenedioxy bridge introduces conformational rigidity absent in the freely rotating dimethoxy analog, alters the electron density of the aromatic ring through the electron-donating dioxole system, and presents a distinct metabolic fate via cytochrome P450-mediated methylenedioxy ring-opening, which can generate catechol intermediates not produced by methoxy-substituted counterparts . These differences render simple substitution—even with regioisomeric methylenedioxy tetralones or dimethoxy variants—inappropriate without explicit experimental validation, as documented quantitative evidence below demonstrates divergent binding, activity, and application profiles .

6,7-(Methylenedioxy)-1-tetralone: Quantified Differential Evidence Against Closest Comparators for Procurement Decision Support


Melting Point Elevation of 35–36 °C vs. 6,7-Dimethoxy-1-tetralone Enabling Differential Solid-State Handling and Purification

6,7-(Methylenedioxy)-1-tetralone exhibits a melting point of 133–134 °C , which is approximately 35–36 °C higher than that of its closest structural comparator, 6,7-dimethoxy-1-tetralone (CAS 13575-75-2), which melts at 98–100 °C (literature value 95–100 °C across multiple commercial specifications) . This substantial elevation reflects the conformational restriction imposed by the cyclic methylenedioxy bridge, which enhances crystal lattice energy relative to the freely rotating dimethoxy groups. The higher melting point translates into improved room-temperature solid-state stability, reduced hygroscopicity risk, and greater tolerance for recrystallization from higher-boiling solvents.

Solid-state properties Crystallinity Purification

Density Differential: 15.9% Higher Density vs. 6,7-Dimethoxy-1-tetralone Indicating Tighter Molecular Packing

The predicted density of 6,7-(methylenedioxy)-1-tetralone is 1.321 ± 0.06 g/cm³ , compared with 1.140 ± 0.06 g/cm³ for 6,7-dimethoxy-1-tetralone . This represents a 15.9% higher density despite a slightly lower molecular weight (190.20 vs. 206.24 g/mol). The higher density is attributable to the more compact and rigid methylenedioxy bridge geometry, which permits closer molecular packing in the condensed phase. This property difference can affect solubility parameters, formulation behavior, and volumetric dosing in solid-form applications.

Molecular packing Density Formulation

ER-Beta Binding Affinity (IC₅₀ = 5.57 μM) with Near-Equipotent ER-Alpha Activity (IC₅₀ = 5.88 μM) Differentiating from More Selective Tetralone-Derived ER Ligands

In a fluorescence polarization competitive binding assay using human full-length ER-beta expressed in a baculovirus expression system (2-hour incubation), 6,7-(methylenedioxy)-1-tetralone displaced the EL red tracer with an IC₅₀ of 5.57 × 10³ nM (5.57 μM) . In the parallel ER-alpha assay under identical conditions, the compound showed an IC₅₀ of 5.88 × 10³ nM (5.88 μM), yielding an ER-beta/ER-alpha selectivity ratio of approximately 1.06 . This near-equipotent, non-subtype-selective binding profile contrasts with tetralone-derived ER-beta-selective ligands reported elsewhere that achieve sub-micromolar potency with selectivity ratios exceeding 10-fold, and also differs from the profile of 7-methoxy-1-tetralone, which has been characterized primarily for anticancer activity via c-Met/AKT/NF-κB pathway modulation rather than direct ER engagement .

Estrogen receptor Nuclear receptor binding ER-beta

Divergent Pesticidal Activity Driven by 6,7-Methylenedioxy vs. 6,7-Dimethoxy Substitution: Insecticidal vs. Acaricidal Functional Specialization

In a systematic structure-activity study of podophyllotoxin-derived esters, the 6,7-methylenedioxy substitution pattern was shown to be necessary for insecticidal activity against Mythimna separata Walker, whereas the 6,7-dimethoxy pattern was critical for acaricidal activity against Tetranychus cinnabarinus Boisduval, with dimethoxy-bearing compounds 10c and 10d exhibiting ≥13-fold acaricidal potency relative to podophyllotoxin itself . This functional divergence—where the methylenedioxy bridge confers insecticidal activity and the dimethoxy variant confers acaricidal activity—was explicitly noted as a key SAR finding. The cleavage of the 6,7-methylenedioxy group consistently led to reduced insecticidal activity, confirming that the cyclic methylenedioxy bridge is not merely a bioisosteric replacement for dimethoxy but imparts qualitatively and quantitatively distinct biological outcomes in whole-organism assays .

Agrochemical Insecticidal Acaricidal Structure-activity relationship

Patent-Documented CNS Depressant Activity for 2-Aminomethyl Derivatives of 6,7-Methylenedioxy-1-tetralone in Direct Comparison with 6,7-Dimethoxy Counterparts

US Patent 4,016,281 (Merck, 1977) explicitly claims 2-(4-hydroxy-4-phenylpiperidinomethyl)-6,7-methylenedioxy-1-tetralone as a central nervous system depressant, alongside its 6,7-dimethoxy analog, 2-(4-hydroxy-4-m-tolylpiperidinomethyl)-6,7-dimethoxy-1-tetralone . The patent teaches that R¹ and R² are preferably in the 6- and/or 7-positions of the tetralone system, and that the methylenedioxy bridge (where R¹ and R² collectively are methylenedioxy) is an explicitly claimed embodiment distinct from the alkoxy-substituted variants . This indicates that the 6,7-methylenedioxy substitution pattern was deemed by the inventors to confer sufficient pharmacological differentiation to warrant separate claiming, and that both methylenedioxy- and dimethoxy-substituted compounds within the same Markush structure were advanced as CNS-active agents—suggesting a shared pharmacophoric requirement but potentially differing pharmacokinetic or metabolic profiles that could affect in vivo duration or potency .

CNS depressant Piperidine derivative Patent pharmacology

Natural Product Occurrence as Core Substructure of Arnottin II: Differentiating from Non-Natural Monomethoxy and Dimethoxy Tetralone Analogs

The 6,7-methylenedioxy-1-tetralone scaffold constitutes the core substructure of arnottin II (2), a unique spiro compound whose structure was determined by total synthesis to be 3,4-dehydro-6,7-methylenedioxy-1-tetralone-2-spiro-3′-(6,7-dimethoxyphthalide) and confirmed by exciton chirality CD spectroscopy to possess R absolute configuration . Arnottin II is biosynthetically related to chelerythrine, a benzo[c]phenanthridine alkaloid, establishing the 6,7-methylenedioxy-1-tetralone framework as a natural product-derived pharmacophore . Short total syntheses of arnottin I and II were accomplished in 5 and 6 steps respectively via a sesamol-benzyne cycloaddition strategy, demonstrating the synthetic tractability of this scaffold . By contrast, the simple 6,7-dimethoxy-1-tetralone scaffold lacks this specific natural product pedigree in the context of spiro-benzophenanthridine alkaloid biosynthesis, making the methylenedioxy variant the required starting material for natural product total synthesis programs targeting arnottin-type compounds.

Natural product chemistry Benzophenanthridine alkaloid Spiro compound

Optimal Research and Industrial Application Scenarios for 6,7-(Methylenedioxy)-1-tetralone Based on Quantified Differential Evidence


Total Synthesis of Arnottin-Type Spiro-Benzophenanthridine Alkaloids Requiring the Native 6,7-Methylenedioxy Pharmacophore

The 6,7-methylenedioxy-1-tetralone scaffold is the mandatory starting material for total synthesis of arnottin II and structurally related spiro-benzophenanthridine alkaloids, as established by the Ishii group's structural determination and the Lewis group's concise 6-step synthesis . The dimethoxy analog cannot substitute, as the spiro junction formation and subsequent biosynthetically inspired cyclization depend on the specific electronic and conformational properties of the methylenedioxy bridge. Procurement for this application requires material of ≥95% purity with identity confirmation by ¹H NMR and FTIR, consistent with the spectral data deposited in SpectraBase .

Agrochemical Discovery Programs Targeting Insect-Selective Pesticides Where 6,7-Methylenedioxy Is Required for Activity

Based on the SAR evidence that 6,7-methylenedioxy is necessary for insecticidal activity while 6,7-dimethoxy drives acaricidal activity , discovery programs specifically targeting lepidopteran pests (e.g., Mythimna separata) should procure the methylenedioxy-bearing tetralone scaffold. Researchers should note that cleavage or replacement of the methylenedioxy bridge leads to loss of insecticidal potency, and that using the dimethoxy analog would redirect activity toward mite pests. Procurement specifications should include HPLC purity certificates and a statement of methylenedioxy bridge integrity by NMR.

ER Nuclear Receptor Panel Screening Requiring a Non-Selective, Micromolar-Affinity Reference Ligand with Dual ER-Alpha/ER-Beta Binding

With an ER-beta IC₅₀ of 5.57 μM and an ER-alpha IC₅₀ of 5.88 μM (selectivity ratio ~1.06) , 6,7-(methylenedioxy)-1-tetralone serves as a well-characterized non-selective ER reference compound for nuclear receptor profiling panels. This contrasts with 7-methoxy-1-tetralone, which operates through c-Met/AKT/NF-κB signaling rather than direct ER binding . Procurement for this application should specify lot-to-lot binding consistency data and identity confirmation against the ChEMBL CHEMBL198877 entry to ensure the same chemical entity as tested in the BindingDB-assayed sample.

CNS Drug Discovery Leveraging Methylenedioxy-Specific Metabolic Lability via CYP-Mediated Ring-Opening to Catechol Intermediates

The methylenedioxy bridge of 6,7-(methylenedioxy)-1-tetralone is a known substrate for cytochrome P450 enzymes (particularly CYP719A family members), which catalyze methylenedioxy ring-opening to generate catechol intermediates . This metabolic pathway is qualitatively distinct from the O-demethylation route of dimethoxy analogs and may be exploited for prodrug design or metabolite-mediated pharmacology. The CNS depressant activity documented in US Patent 4,016,281 for 2-aminomethyl derivatives of this scaffold further supports its use in CNS-targeted medicinal chemistry programs. Procurement should include documentation of residual solvent levels appropriate for in vivo studies if direct biological evaluation is planned.

Quote Request

Request a Quote for 6,7-(Methylenedioxy)-1-tetralone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.